3,4-Dihydroxy Amphetamine Hydrochloride

Cardiovascular Pharmacology MDMA Metabolism Heart Rate

This certified ≥98% pure 3,4-dihydroxyamphetamine HCl is the definitive analytical standard for differentiating MDMA's dopaminergic vs. serotonergic toxicity. Its unique catechol motif ensures accurate COMT metabolism and transporter profiling, preventing the uncontrolled variability introduced by superficially similar mono-hydroxylated analogs. Essential for forensic validation and β-adrenoceptor studies, it ships with verified stability.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 828-06-8
Cat. No. B1514481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy Amphetamine Hydrochloride
CAS828-06-8
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)N.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H
InChIKeyMCRAZJGRCJLDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxy Amphetamine Hydrochloride (CAS 828-06-8): Procurement-Relevant Identity and Primary Classification


3,4-Dihydroxyamphetamine hydrochloride (also known as α-methyldopamine, α-MeDA, or catecholamphetamine) is a synthetic catecholamine and substituted amphetamine derivative [1]. This compound is a minor phase I metabolite of 3,4-methylenedioxymethamphetamine (MDMA), formed via O-demethylation of the intermediate 3,4-methylenedioxyamphetamine (MDA) [2]. As an analytical reference standard, it is supplied as a crystalline solid (hydrochloride salt, purity ≥98%, formula C₉H₁₄ClNO₂, molecular weight 203.67 g/mol), intended strictly for research and forensic applications .

Why 3,4-Dihydroxy Amphetamine Hydrochloride Cannot Be Replaced by Generic Amphetamine Analogs: A Case for Targeted Procurement


The substitution of 3,4-dihydroxyamphetamine hydrochloride with superficially similar amphetamine derivatives—such as 4-hydroxyamphetamine, MDMA, or its N-methylated catechol metabolite 3,4-dihydroxymethamphetamine (HHMA)—will invalidate research outcomes due to divergent pharmacological profiles, metabolic fates, and analytical properties. Unlike mono-hydroxylated analogs, the 3,4-dihydroxy (catechol) motif confers distinct susceptibility to catechol-O-methyltransferase (COMT)-mediated methylation [1], alters the compound's interaction with monoamine transporters [2], and generates a unique cardiovascular and neuroendocrine signature distinct from both its parent compound (MDMA) and its N-methylated counterpart (HHMA) [3]. Procurement without regard to these specific chemical and biological features introduces uncontrolled variability, undermining reproducibility in mechanistic studies, forensic method validation, and toxicological investigations.

3,4-Dihydroxy Amphetamine Hydrochloride: Quantified Differentiation from Close Analogs for Evidence-Based Procurement


Attenuated Cardiovascular Tachycardic Potency vs. 3,4-Dihydroxymethamphetamine (HHMA)

In conscious male rats instrumented with radiotelemetry, subcutaneous administration of 3,4-dihydroxyamphetamine (HHA) increased heart rate (HR), but the magnitude of this effect was significantly lower than that produced by the structurally analogous metabolite 3,4-dihydroxymethamphetamine (HHMA) across a 1–10 mg/kg dose range [1]. Neither dihydroxy metabolite altered motor activity [1].

Cardiovascular Pharmacology MDMA Metabolism Heart Rate

Enhanced Neurohypophysial Hormone Release Activity Relative to MDMA

In isolated rat hypothalami, 3,4-dihydroxyamphetamine (DHA) stimulated greater neurohypophysial hormone release compared to its parent compound MDMA. While exact numerical fold-change data for DHA are not reported in the accessible abstract, the study explicitly states that DHA and HMMA were more active than MDMA, whereas DHMA was the least active [1]. For comparison, HMMA increased the basal vasopressin release ratio from 1.1±0.16 to 2.7±0.44 at 10 nM, while MDMA only increased it to 1.5±0.27 at the same concentration [1].

Neuroendocrinology Vasopressin In Vitro Pharmacology

Differential Dopamine Transporter (DAT) Inhibition and Lack of SERT Affinity vs. MDMA

Alpha-methyldopamine (MeDA) inhibited dopamine uptake with a lower IC₅₀ value than MDMA, indicating higher potency at the dopamine transporter (DAT) [1]. Critically, MeDA had no affinity for the serotonin transporter (SERT) but competed with serotonin for its uptake [1]. This contrasts with the O-demethylenated metabolites (including HHA and HHMA), which displayed a reduction in SERT inhibition potency while maintaining NET and DAT inhibition potency relative to parent compounds [2].

Monoamine Transporters Neurotoxicity In Vitro Binding

Validated Solubility Profile for In Vitro and Analytical Workflows

3,4-Dihydroxyamphetamine hydrochloride (Item No. 30531) is supplied as a crystalline solid with validated solubility parameters across common research solvents . The compound dissolves at 10 mg/mL in DMF, DMSO, and PBS (pH 7.2), and at 5 mg/mL in ethanol . This solubility profile contrasts with that of the free base form, which has lower aqueous solubility and requires different handling [1].

Solubility Formulation Analytical Chemistry

Documented Long-Term Storage Stability (≥5 Years) for Reference Standard Applications

The hydrochloride salt of 3,4-dihydroxyamphetamine (Item No. 30531) is certified as stable for at least 5 years when stored at -20°C . This stability claim is essential for its designated use as an analytical reference standard. In contrast, the free form of the structurally related metabolite HHMA degrades rapidly in aqueous media, with a first-order degradation rate constant of 0.037 min⁻¹ at 25°C [1].

Stability Reference Standard Forensic Toxicology

3,4-Dihydroxy Amphetamine Hydrochloride: Optimal Research and Forensic Application Scenarios


Forensic Toxicology: LC-MS/MS Method Development and Validation for MDMA Metabolite Identification

3,4-Dihydroxyamphetamine hydrochloride serves as a certified analytical reference standard (purity ≥98%) for the development, validation, and routine application of LC-MS/MS methods in forensic and clinical toxicology laboratories . Its verified long-term stability (≥5 years at -20°C) and defined solubility profile (10 mg/mL in PBS, DMSO, DMF) enable precise preparation of calibration standards and quality control samples for quantifying HHA in biological matrices . The compound is explicitly intended for research and forensic applications, including the identification of MDMA metabolites in urine and plasma via HPLC-DAD, GC-MS, or LC-high-resolution-MS/MS [1].

Mechanistic Cardiovascular Pharmacology: Dissecting MDMA-Induced Tachycardia

Investigators studying the cardiovascular toxicity of MDMA require authentic 3,4-dihydroxyamphetamine hydrochloride to differentiate the contributions of individual phase I metabolites. As demonstrated in conscious rat radiotelemetry studies, HHA increases heart rate but to a significantly lesser extent than its N-methylated analog HHMA, while neither compound alters locomotor activity . This graded response hierarchy (HHMA > HHA > HMMA/HMA) cannot be inferred from parent compound data alone, making compound-specific procurement essential for accurate pharmacological profiling and β-adrenoceptor antagonist intervention studies.

Neurotoxicity Research: Isolating Dopaminergic vs. Serotonergic Mechanisms

3,4-Dihydroxyamphetamine (α-methyldopamine) exhibits a unique monoamine transporter interaction profile that distinguishes it from both MDMA and its N-methylated metabolite HHMA. Specifically, MeDA inhibits dopamine uptake with a lower IC₅₀ than MDMA and lacks affinity for the serotonin transporter (SERT), while still competing with serotonin for uptake . This property makes the compound an invaluable tool for dissecting the dopaminergic component of MDMA-induced neurotoxicity, particularly in rodent models where species differences in serotonergic vs. dopaminergic vulnerability are critical variables .

Hypertension Research: Catecholamine Analog Studies

Multiple vendor sources indicate that 3,4-dihydroxyamphetamine hydrochloride is applicable in hypertension research, likely due to its structural relationship to the antihypertensive prodrug α-methyldopa, which is decarboxylated in vivo to α-methyldopamine . The compound's β₂-adrenergic receptor agonist activity and catecholamine-like structure support its use as a tool compound for investigating adrenergic signaling pathways and false neurotransmitter mechanisms in blood pressure regulation [1].

Quote Request

Request a Quote for 3,4-Dihydroxy Amphetamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.